molecular formula C16H19NO3S B11109383 N-(4-methoxybenzyl)-N-methyl-1-phenylmethanesulfonamide

N-(4-methoxybenzyl)-N-methyl-1-phenylmethanesulfonamide

Cat. No.: B11109383
M. Wt: 305.4 g/mol
InChI Key: QVQHLTVZLIHUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a phenylmethanesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylmethanesulfonamide typically involves the reaction of 4-methoxybenzyl chloride with N-methyl-1-phenylmethanesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of sulfonamide-sensitive enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-methylacetamide
  • N-(4-methoxyphenyl)-N-methylbenzamide
  • N-(4-methoxyphenyl)-N-methylsulfonamide

Uniqueness

N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylmethanesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-17(12-14-8-10-16(20-2)11-9-14)21(18,19)13-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3

InChI Key

QVQHLTVZLIHUDI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.